Tert-butyl 2-prop-2-enylmorpholine-2-carboxylate
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Description
“Tert-butyl 2-prop-2-enylmorpholine-2-carboxylate” likely contains a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . The tert-butyl group is a bulky group often used in organic synthesis to protect reactive sites . The prop-2-enyl group (also known as allyl group) is a common functional group in organic chemistry involved in many chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, a tert-butyl ester group, and a prop-2-enyl (allyl) group . These groups could influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the morpholine ring, the tert-butyl ester group, and the prop-2-enyl group . The allyl group is known to participate in various reactions such as the allylic substitution and the Claisen rearrangement .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the morpholine ring could contribute to its polarity and potentially its solubility in water . The tert-butyl group is a bulky group that could influence the compound’s steric properties .Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 2-prop-2-enylmorpholine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-6-12(9-13-7-8-15-12)10(14)16-11(2,3)4/h5,13H,1,6-9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIBEVBAYOBYHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CNCCO1)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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